An In-depth Technical Guide to the Core Chemical Properties of trans-3-(2-Thenoyl)acrylic Acid
An In-depth Technical Guide to the Core Chemical Properties of trans-3-(2-Thenoyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical properties of trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2), a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information with established principles of chemical reactivity and spectroscopic analysis for α,β-unsaturated keto-acids and thiophene-containing compounds. The guide covers the compound's structure, physicochemical properties, probable synthetic routes, expected spectroscopic characteristics, and predicted reactivity. Furthermore, it explores potential applications in drug development based on the bioactivity of analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecules.
Introduction and Molecular Structure
trans-3-(2-Thenoyl)acrylic Acid is a bifunctional organic compound featuring a thiophene ring, an α,β-unsaturated ketone, and a carboxylic acid moiety. The "trans" designation refers to the stereochemistry of the substituents on the carbon-carbon double bond. The systematic IUPAC name for this compound is (2E)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid. Its unique structural features, particularly the conjugated system and the presence of multiple functional groups, are expected to impart a rich and versatile chemical reactivity.
The thenoyl group, consisting of a thiophene ring attached to a carbonyl group, is a known pharmacophore in various biologically active compounds. The acrylic acid backbone is also a common structural motif in molecules with diverse applications, including pharmaceuticals and polymers. The combination of these functionalities in a single molecule makes trans-3-(2-Thenoyl)acrylic Acid a compelling subject for further investigation.
Diagram 1: Molecular Structure of trans-3-(2-Thenoyl)acrylic Acid
Caption: A plausible synthetic pathway to trans-3-(2-Thenoyl)acrylic Acid.
Proposed Experimental Protocol: Condensation Reaction
This protocol is a generalized procedure based on the Knoevenagel condensation, which is commonly used for the synthesis of α,β-unsaturated acids. [1] Materials:
-
2-Acetylthiophene
-
Glyoxylic acid
-
Piperidine (or another basic catalyst)
-
Pyridine (as solvent)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1 equivalent) and glyoxylic acid (1.1 equivalents) in pyridine.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Causality behind Experimental Choices:
-
Catalyst: A basic catalyst like piperidine is essential to deprotonate the α-carbon of 2-acetylthiophene, initiating the condensation with the aldehyde group of glyoxylic acid.
-
Solvent: Pyridine often serves as both a solvent and a basic catalyst in Knoevenagel condensations.
-
Acidification: The addition of hydrochloric acid during workup protonates the carboxylate salt formed under the basic reaction conditions, leading to the precipitation of the desired carboxylic acid.
Synthesis of a Key Precursor: 2-Thiopheneglyoxylic Acid
A potential precursor or related compound, 2-thiopheneglyoxylic acid, can be synthesized from 2-acetylthiophene via oxidation. A patented method describes the use of nitrosyl sulfuric acid as the oxidizing agent. [2]This highlights an alternative synthetic strategy that could be explored.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for trans-3-(2-Thenoyl)acrylic Acid, this section provides predicted spectroscopic features based on the analysis of its functional groups and analogous compounds. [3][4][5][6][7][8] Table 2: Predicted Spectroscopic Data for trans-3-(2-Thenoyl)acrylic Acid
| Technique | Predicted Features |
| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting doublet of doublets or triplet splitting patterns characteristic of a 2-substituted thiophene ring. - Vinylic Protons: Two doublets in the region of δ 6.5-8.0 ppm, with a large coupling constant (J ≈ 15-18 Hz) indicative of a trans configuration. The proton β to the carbonyl group will be further downfield. - Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region: C=O of the ketone around δ 180-195 ppm and C=O of the carboxylic acid around δ 165-175 ppm. - Vinylic Carbons: Two signals between δ 120-150 ppm. - Thiophene Carbons: Four signals in the aromatic region (δ 125-150 ppm). |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹. - C-H Stretch (Aromatic/Vinylic): Signals above 3000 cm⁻¹. - C=O Stretch (Ketone): A strong, sharp peak around 1650-1680 cm⁻¹ (conjugated). - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹ (conjugated). - C=C Stretch: A medium intensity peak around 1600-1640 cm⁻¹. - C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ region. |
| UV-Vis | Expected to show strong absorption in the UV region (250-350 nm) due to the extended π-conjugated system encompassing the thiophene ring, the enone, and the carboxylic acid group. |
Chemical Reactivity
The reactivity of trans-3-(2-Thenoyl)acrylic Acid is dictated by its three key functional groups: the α,β-unsaturated ketone, the carboxylic acid, and the thiophene ring. The conjugated system allows for 1,4- (conjugate) and 1,2- (direct) additions. [9][10][11] Diagram 3: Reactivity of α,β-Unsaturated Keto-Acids
Caption: Overview of the potential reaction types for trans-3-(2-Thenoyl)acrylic Acid.
Nucleophilic Addition
The electron-withdrawing nature of the thenoyl and carboxyl groups makes the β-carbon of the acrylic acid moiety electrophilic and susceptible to nucleophilic attack (Michael addition or 1,4-conjugate addition). [12]
-
With soft nucleophiles (e.g., thiols, amines, cuprates): 1,4-addition is expected to be the predominant pathway. This reactivity is particularly relevant in a biological context, as the molecule could potentially act as a Michael acceptor and covalently modify nucleophilic residues (e.g., cysteine) in proteins. [13]* With hard nucleophiles (e.g., Grignard reagents, organolithiums): 1,2-addition to the ketone carbonyl is more likely.
Electrophilic Addition
While the carbon-carbon double bond is electron-deficient and thus deactivated towards many electrophiles, addition reactions (e.g., halogenation) can still occur under specific conditions. [14]
Reactions of the Carboxylic Acid
The carboxylic acid group can undergo standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amidation: Reaction with an amine, typically via an activated intermediate (e.g., an acyl chloride), to form an amide.
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
Reactions of the Thiophene Ring
The thiophene ring can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating thenoyl group will direct incoming electrophiles primarily to the 4- and 5-positions of the ring.
Potential Applications in Drug Development
While there is no direct literature on the biological activity of trans-3-(2-Thenoyl)acrylic Acid, its structural components suggest several avenues for exploration in drug discovery.
-
Antimicrobial and Antifungal Activity: Thiophene-containing compounds are known to exhibit a broad range of antimicrobial and antifungal activities. [15]The thenoyl moiety, in particular, is present in some compounds with demonstrated biological effects.
-
Anticancer Activity: Many α,β-unsaturated carbonyl compounds exhibit anticancer properties, often through their ability to act as Michael acceptors and induce apoptosis or inhibit key signaling pathways. [16]* Enzyme Inhibition: The electrophilic nature of the molecule suggests it could be an irreversible inhibitor of enzymes that utilize a nucleophilic residue in their active site. [17]* Anti-inflammatory Activity: Some acrylic acid derivatives have shown anti-inflammatory properties. [18] Further research is warranted to screen trans-3-(2-Thenoyl)acrylic Acid for these and other potential biological activities. Its synthesis and subsequent biological evaluation could lead to the discovery of novel therapeutic agents.
Safety and Handling
Specific safety data for trans-3-(2-Thenoyl)acrylic Acid is not available. However, based on the properties of similar compounds like 3-(2-thienyl)acrylic acid, it should be handled with care. [3]It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
trans-3-(2-Thenoyl)acrylic Acid is a molecule with significant potential for further research in both synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its core chemical properties, drawing upon available data and established chemical principles. While a lack of extensive experimental data necessitates a predictive approach for some properties, this guide serves as a robust starting point for researchers interested in exploring the synthesis, reactivity, and biological potential of this intriguing compound. The elucidation of its full chemical and biological profile through future experimental work is a promising avenue for discovery.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]
- 3. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. UV-Vis Spectrum of Acrylic Acid | SIELC Technologies [sielc.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 12. Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach - PhysChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
